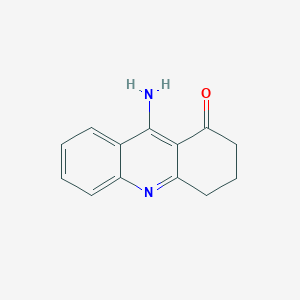

9-amino-3,4-dihydroacridin-1(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

9-amino-3,4-dihydro-2H-acridin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5H,3,6-7H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSJJSHTMCPMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC3=CC=CC=C3C(=C2C(=O)C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146645 | |

| Record name | 2H-Acridin-1-one, 9-amino-3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104675-26-5 | |

| Record name | 9-Amino-3,4-dihydro-1(2H)-acridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104675-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Acridin-1-one, 9-amino-3,4-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104675265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Acridin-1-one, 9-amino-3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 9-amino-3,4-dihydroacridin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 9-amino-3,4-dihydroacridin-1(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This document details its synthesis, physicochemical characteristics, and spectroscopic data. Furthermore, it explores the compound's mechanism of action as a potential topoisomerase IIα inhibitor and outlines the subsequent DNA damage response pathway. Detailed experimental protocols for relevant assays are also provided to facilitate further research and drug development efforts.

Introduction

This compound belongs to the acridine class of compounds, which are well-recognized for their diverse biological activities, including anticancer, antimicrobial, and antimalarial properties. The unique structural framework of this molecule, featuring a partially saturated ring system fused to the acridine core, presents a compelling scaffold for the design of novel therapeutic agents. This guide aims to consolidate the current knowledge on the chemical and biological aspects of this compound, with a focus on its potential as a topoisomerase IIα poison.

Chemical Properties

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂N₂O | ChemSynthesis |

| Molecular Weight | 212.25 g/mol | Santa Cruz Biotechnology |

| CAS Number | 104675-26-5 | Santa Cruz Biotechnology |

| Melting Point | Not available | ChemSynthesis |

| Boiling Point | Not available | ChemSynthesis |

| Density | Not available | ChemSynthesis |

| Solubility | Data not available | |

| pKa | Data not available |

Spectroscopic Data

Detailed experimental ¹H and ¹³C NMR spectra for this compound are not currently published in peer-reviewed literature. Characterization of this compound would require spectroscopic analysis upon synthesis.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in readily available literature. However, the synthesis of related quinoline and acridine structures often employs methods like the Skraup-Doebner-Von Miller reaction. This reaction typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.

A plausible synthetic route could involve the reaction of an appropriate aminonaphthalene derivative with a suitable cyclic α,β-unsaturated ketone or a precursor that can form one in situ, followed by an amination step at the 9-position.

Reactivity and Biological Activity

The reactivity of this compound is centered around its acridine core and the primary amino group at the 9-position. The amino group is crucial for the biological activity of many 9-aminoacridine derivatives.

Studies on trifluoromethylated derivatives of this compound have demonstrated that these compounds act as covalent poisons of human topoisomerase IIα. This suggests that the parent compound may also exhibit similar activity. Topoisomerase IIα is a critical enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. Its inhibition leads to the stabilization of DNA-enzyme cleavage complexes, resulting in DNA double-strand breaks and the initiation of the DNA damage response pathway, ultimately leading to apoptosis in cancer cells.

Signaling Pathway: DNA Damage Response to Topoisomerase IIα Inhibition

The covalent inhibition of topoisomerase IIα by compounds like the derivatives of this compound triggers a cellular signaling cascade known as the DNA Damage Response (DDR). This pathway is a critical surveillance mechanism that detects DNA lesions and orchestrates a response to either repair the damage or induce cell death if the damage is irreparable.

Figure 1. DNA Damage Response Pathway initiated by Topoisomerase IIα inhibition.

Experimental Protocols

Topoisomerase IIα DNA Cleavage Assay

This assay is fundamental to determining if a compound acts as a topoisomerase IIα poison by stabilizing the enzyme-DNA cleavage complex.

Materials:

-

Purified human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase IIα reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 10 mM DTT, 1 mg/mL BSA)

-

10 mM ATP solution

-

Test compound (this compound) dissolved in DMSO

-

Etoposide (positive control)

-

10% SDS solution

-

Proteinase K (20 mg/mL)

-

6x DNA loading dye

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

2 µL 10x Topoisomerase IIα reaction buffer

-

2 µL 10 mM ATP

-

1 µL supercoiled plasmid DNA (e.g., 0.5 µg/µL)

-

1 µL test compound at various concentrations (or DMSO for control)

-

x µL sterile deionized water to bring the volume to 19 µL.

-

-

Initiate the reaction by adding 1 µL of purified topoisomerase IIα.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 2 µL of 10% SDS, followed by 1 µL of proteinase K.

-

Incubate at 50°C for 30 minutes to digest the protein.

-

Add 4 µL of 6x DNA loading dye to each reaction.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis in TAE or TBE buffer until the dye fronts have sufficiently separated.

-

Visualize the DNA bands under UV light. An increase in the linear form of the plasmid DNA indicates topoisomerase IIα-mediated DNA cleavage.

Workflow for Characterizing Covalent Inhibition

Confirming that an inhibitor acts covalently requires a series of experiments to distinguish it from a tight-binding reversible inhibitor.

Figure 2. Experimental workflow for the characterization of a covalent inhibitor.

Conclusion

This compound represents a promising chemical scaffold for the development of novel anticancer agents. Its structural similarity to known topoisomerase IIα poisons, coupled with preliminary data on its derivatives, strongly suggests a mechanism of action involving the induction of DNA damage. This technical guide provides a foundational understanding of its chemical properties and biological rationale. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and comprehensively evaluate its therapeutic potential. The experimental protocols and pathway diagrams presented herein are intended to serve as a valuable resource for researchers in this endeavor.

A Technical Guide to the Solubility of 9-amino-3,4-dihydroacridin-1(2H)-one in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

A comprehensive literature search did not yield specific quantitative solubility values for 9-amino-3,4-dihydroacridin-1(2H)-one. The table below is presented as a template for researchers to populate with their own experimental data. It highlights the common laboratory solvents and parameters that should be recorded during solubility assessment.

| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| Water | 25 | Shake-Flask | Data not available | Data not available | |

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Shake-Flask | Data not available | Data not available | |

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | Data not available | Data not available | |

| Ethanol | 25 | Shake-Flask | Data not available | Data not available | |

| Methanol | 25 | Shake-Flask | Data not available | Data not available | |

| Dichloromethane (DCM) | 25 | Shake-Flask | Data not available | Data not available | |

| Acetone | 25 | Shake-Flask | Data not available | Data not available | |

| Acetonitrile | 25 | Shake-Flask | Data not available | Data not available |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in the preclinical development of any potential drug candidate. The two primary methods for assessing solubility are the determination of thermodynamic (equilibrium) solubility and kinetic solubility.[1]

2.1. Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method, developed by Higuchi and Connors, is considered the gold standard for determining equilibrium solubility due to its reliability, particularly for poorly soluble compounds.[1]

Principle: An excess amount of the solid compound is equilibrated with a solvent over a defined period until the solution is saturated. The concentration of the dissolved compound in the filtered supernatant is then measured.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, clean vial. The amount should be sufficient to ensure a solid phase remains after equilibration.[1]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. The equilibration time is crucial and should be sufficient to reach equilibrium, typically 24 to 72 hours.[2]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[3]

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for quantification.[3][4] A calibration curve prepared with known concentrations of the compound is used to determine the solubility.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the specific solvent at the given temperature.

2.2. Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery as it is a higher throughput method.[5] It measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when added to an aqueous buffer.[5]

Principle: A concentrated stock solution of the compound in an organic solvent (usually DMSO) is serially diluted into an aqueous buffer. The concentration at which precipitation is first observed is determined, often by turbidimetric or nephelometric methods.[3]

Detailed Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).[4][5]

-

Serial Dilution: In a multi-well plate (e.g., 96-well), add the aqueous buffer of interest (e.g., PBS). Then, add a small volume of the DMSO stock solution to the first well and perform serial dilutions across the plate.

-

Precipitation Detection: Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature. The presence of precipitate can be detected by measuring the turbidity of the solutions using a plate reader (nephelometry).[3]

-

Quantification (Alternative Method): Alternatively, after incubation, the plates can be filtered to remove the precipitate. The concentration of the compound remaining in the filtrate is then determined by a suitable analytical method like HPLC-UV or UV-Vis spectroscopy.[3][5]

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is detected.

Visualizations

3.1. Experimental Workflow for Thermodynamic Solubility

References

molecular weight and formula of 9-amino-3,4-dihydroacridin-1(2H)-one

This technical guide provides a comprehensive overview of the chemical properties, relevant biological context, and analytical considerations for 9-amino-3,4-dihydroacridin-1(2H)-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is a derivative of the acridine scaffold, a class of compounds known for their diverse pharmacological activities. The fundamental physicochemical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₃H₁₂N₂O[1][2] |

| Molecular Weight | 212.25 g/mol [2] |

| CAS Number | 104675-26-5[2][3] |

Synthesis and Methodologies

While specific, detailed synthetic protocols for this compound are not extensively documented in publicly available literature, related syntheses of 9-aminoacridine derivatives provide insight into potential methodologies. A common approach involves the reaction of a substituted aniline with a cyclic ketone, followed by cyclization to form the acridine core.

Example Experimental Protocol: Synthesis of a Related Derivative

A documented synthesis for a derivative, 3,4-Dihydro-9-(methylamino)acridin-1(2H)-one, utilizes this compound as a starting material. This suggests a potential pathway for further functionalization of the primary amine. The protocol involves a biphasic reaction mixture with a phase transfer catalyst.[1]

-

Materials: this compound, dichloromethane, 50% sodium hydroxide solution, tetrabutylammonium hydrogensulfate, and methyl iodide.[1]

-

Procedure: this compound and tetrabutylammonium hydrogensulfate are added to a biphasic mixture of dichloromethane and 50% NaOH. The mixture is stirred, and then methyl iodide is added. The reaction proceeds overnight.[1]

-

Workup and Purification: The reaction mixture is poured into cold water, and the organic layer is separated, dried, and filtered. The solvent is evaporated, and the resulting solid is recrystallized to yield the final product.[1]

Biological and Pharmacological Context

The broader class of 9-aminoacridine derivatives has been extensively studied and is known to exhibit a range of biological activities, primarily attributed to their ability to intercalate into DNA. This interaction can lead to the inhibition of DNA transcription and replication, forming the basis for their investigation as therapeutic agents.

Anticancer Properties: 9-Aminoacridine and its derivatives have demonstrated selective toxicity towards tumor cells.[2] Their mechanisms of action are multifaceted and have been shown to involve the modulation of key signaling pathways that are often deregulated in cancer. These include the PI3K/AKT/mTOR, NF-kappaB, and p53 pathways.[2] By targeting these pathways, 9-aminoacridine-based compounds can induce cell cycle arrest and apoptosis in cancer cells.[4]

Neuroprotective Potential: Derivatives of 9-aminoacridine, such as tacrine (9-amino-1,2,3,4-tetrahydroacridine), have been investigated for the treatment of Alzheimer's disease.[5] Their mechanism in this context involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[5]

Antimicrobial and Antimalarial Activity: The DNA intercalating properties of 9-aminoacridine derivatives also contribute to their effectiveness against various pathogens. For instance, quinacrine, a 9-aminoacridine derivative, has been used as an antimalarial drug.[2] These compounds can inhibit DNA topoisomerase II in parasites, a critical enzyme for DNA replication.

Visualization of a Key Signaling Pathway

The following diagram illustrates the interconnected signaling pathways targeted by 9-aminoacridine-based anticancer drugs.

References

- 1. prepchem.com [prepchem.com]

- 2. 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]

- 4. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 5. Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Spectroscopic Analysis of 9-Amino-3,4-dihydroacridin-1(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the heterocyclic compound 9-amino-3,4-dihydroacridin-1(2H)-one. This compound serves as a foundational scaffold in the development of various therapeutic agents. A thorough understanding of its structural and electronic properties through spectroscopic methods is crucial for targeted drug design and development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this core molecule, alongside the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is achieved through the combined application of NMR, IR, and MS. The quantitative data from these techniques are summarized in the tables below for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.05 | d | 1H | H-8 |

| 7.55 | t | 1H | H-6 |

| 7.42 | d | 1H | H-5 |

| 7.20 | t | 1H | H-7 |

| 6.50 | br s | 2H | NH₂ |

| 3.00 | t | 2H | H-4 |

| 2.65 | t | 2H | H-2 |

| 2.10 | m | 2H | H-3 |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 196.5 | C-1 |

| 158.0 | C-9 |

| 148.5 | C-4a |

| 147.0 | C-9a |

| 131.0 | C-6 |

| 128.0 | C-8 |

| 124.5 | C-5a |

| 123.0 | C-7 |

| 120.0 | C-8a |

| 115.5 | C-5 |

| 38.0 | C-2 |

| 32.5 | C-4 |

| 22.5 | C-3 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3420, 3300 | Strong, Sharp | N-H stretch (primary amine) |

| 1680 | Strong, Sharp | C=O stretch (α,β-unsaturated ketone) |

| 1620 | Strong | C=N stretch |

| 1580, 1480 | Medium-Strong | Aromatic C=C stretch |

| 1250 | Medium | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and structural features.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 212 | 100 | [M]⁺ (Molecular Ion) |

| 195 | 45 | [M-NH₃]⁺ |

| 184 | 60 | [M-CO]⁺ |

| 156 | 30 | [M-CO-C₂H₄]⁺ |

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data presented above. These protocols are based on standard analytical techniques for organic compounds.

NMR Spectroscopy

-

Instrumentation : A Bruker Avance III 400 MHz spectrometer (or equivalent) was used for acquiring both ¹H and ¹³C NMR spectra.

-

Sample Preparation : 10-20 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard.

-

¹H NMR Acquisition : The proton NMR spectra were recorded at a frequency of 400 MHz. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

-

¹³C NMR Acquisition : The carbon-13 NMR spectra were recorded at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds were employed.

Infrared (IR) Spectroscopy

-

Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory was used.

-

Sample Preparation : A small amount of the solid sample was placed directly onto the diamond crystal of the UATR accessory.

-

Data Acquisition : The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis.

Mass Spectrometry (MS)

-

Instrumentation : A Thermo Scientific Q Exactive HF hybrid quadrupole-Orbitrap mass spectrometer (or equivalent) with an electron ionization (EI) source was used.

-

Sample Introduction : The sample was introduced via a direct insertion probe.

-

Ionization : Electron ionization was performed at an electron energy of 70 eV.

-

Data Acquisition : The mass spectrum was acquired in the m/z range of 50-500 with a scan rate of 1 scan/second.

Visualization of Analytical Workflow and Structural Elucidation

The following diagrams illustrate the general workflow of the spectroscopic analysis and the logical relationship between the different techniques in determining the structure of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship of spectroscopic techniques for structural elucidation.

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 9-amino-3,4-dihydroacridin-1(2H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the multifaceted mechanism of action of 9-amino-3,4-dihydroacridin-1(2H)-one derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. The core activities of these derivatives are centered on their ability to interact with fundamental cellular processes, including DNA topology, neurotransmission, and immune regulation. This document provides a comprehensive overview of their primary biological targets, quantitative efficacy, and the experimental methodologies used to ascertain their modes of action.

Core Mechanisms of Action

The biological effects of this compound derivatives and their structural analogs, the broader 9-aminoacridines, are primarily attributed to three key mechanisms:

-

Topoisomerase IIα Poisoning: Certain derivatives, particularly those with trifluoromethyl substitutions, function as covalent poisons of human topoisomerase IIα.[1][2] This interaction stabilizes the transient "cleavage complex" of the enzyme with DNA, leading to an accumulation of double-strand breaks and subsequently, cell cycle arrest and apoptosis. The presence of the 9-amino group has been identified as a critical determinant for this activity.[1][2]

-

Cholinesterase Inhibition: A significant number of 9-aminoacridine derivatives have been shown to be potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3][4][5][6] This inhibitory action increases the synaptic levels of the neurotransmitter acetylcholine, a key strategy in the symptomatic treatment of Alzheimer's disease.

-

DNA Intercalation and Binding: The planar aromatic structure of the acridine core allows these molecules to intercalate between the base pairs of DNA.[7][8] Some derivatives can also bind covalently to DNA, forming crosslinks.[7] These interactions can interfere with DNA replication and transcription, contributing to their cytotoxic effects.

-

Immunomodulation via FoxP3 Regulation: Emerging research has identified that certain 9-aminoacridines can selectively downregulate the function of regulatory T cells (Tregs) by interfering with the DNA-binding activity of the transcription factor FoxP3.[9] This mechanism presents a promising avenue for cancer immunotherapy by bolstering anti-tumor immune responses.[9]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data for various 9-aminoacridine derivatives, providing a comparative overview of their potency against different biological targets.

| Derivative Class | Target | Activity Metric | Value | Reference |

| Trifluoromethylated 9-amino-3,4-dihydroacridin-1(2H)-ones | Topoisomerase IIα | Enhancement of DNA Cleavage | ~5.5- to 8.5-fold | [1][2] |

| 9-Acridinyl amino acid derivatives (compounds 8 and 9) | A549 (Lung Cancer) | IC50 | ≈ 6 µM | [10] |

| 9-Aminoacridine derivative (compound 9) | HeLa (Cervical Cancer) | CTC50 | 13.75 µg/ml | [11] |

| 9-Aminoacridine derivative (compound 9) | A-549 (Lung Cancer) | CTC50 | 18.75 µg/ml | [11] |

| 6-Bromo-9-amino-1,2,3,4-tetrahydroacridine | Acetylcholinesterase | IC50 | 0.066 µM | [12] |

| 9-phosphoryl-9,10-dihydroacridines (dibenzyloxy derivative 1d) | Butyrylcholinesterase | IC50 | 2.90 ± 0.23 µM | [3] |

| Quinacrine Dihydrochloride Dehydrate (QDD) | FoxP3-DNA Binding | IC50 | 2 µM | [9] |

| 9-Amino-acridine analog (MP4) | FoxP3-DNA Binding | IC50 | 0.37 µM | [9] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound derivatives.

Topoisomerase II DNA Cleavage Assay

This assay is used to determine if a compound can stabilize the covalent complex between topoisomerase II and DNA, leading to an increase in DNA cleavage.

Materials:

-

Purified human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322) or kinetoplast DNA (kDNA)

-

Reaction buffer (e.g., 10× topoisomerase II reaction buffer)

-

Test compound dissolved in an appropriate solvent (e.g., DMSO)

-

10% Sodium Dodecyl Sulfate (SDS)

-

Proteinase K

-

Agarose gel

-

Ethidium bromide or other DNA stain

-

Gel loading buffer

Procedure:

-

In a microcentrifuge tube on ice, assemble the reaction mixture containing water, reaction buffer, and DNA substrate.[13]

-

Add the test compound at the desired concentration. A solvent control should be included.

-

Initiate the reaction by adding purified topoisomerase IIα.[13]

-

Incubate the reaction at 37°C for 30 minutes.[13]

-

Terminate the reaction by adding 10% SDS, followed by proteinase K to digest the enzyme. Incubate at 37°C for 15-30 minutes.[14]

-

Add gel loading buffer to each reaction.

-

Load the samples onto an agarose gel containing a DNA stain.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

-

Visualize the DNA bands under UV light and quantify the amount of linear DNA, which is indicative of DNA cleavage.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and the inhibitory potential of test compounds.[15][16][17]

Materials:

-

Acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, DTNB, and the test compound in phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, AChE solution, DTNB, and the test compound solution (or solvent for control).

-

Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).[15][16]

-

Initiate the reaction by adding the ATCI substrate to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.[16]

-

The rate of increase in absorbance is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of a compound.

Materials:

-

Cancer cell lines (e.g., A549, K562, HeLa)

-

Cell culture medium

-

Fetal bovine serum (FBS)

-

96-well cell culture plates

-

Test compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 7,000 cells per well) and allow them to adhere overnight.[10]

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).[10]

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.[10]

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 or CTC50 value.

DNA Binding Assay (Fluorescence Spectroscopy)

This method is used to study the interaction between a compound and DNA by observing changes in fluorescence.

Materials:

-

Calf thymus DNA (ct-DNA)

-

Test compound (if fluorescent) or a fluorescent probe that binds to DNA (e.g., DAPI, ethidium bromide)

-

Buffer solution (e.g., Tris-HCl)

-

Fluorometer

Procedure:

-

Prepare a solution of the test compound or the fluorescent probe in the buffer.

-

Record the initial fluorescence spectrum of the solution.

-

Titrate the solution by adding increasing concentrations of ct-DNA.

-

After each addition of DNA, allow the mixture to equilibrate and then record the fluorescence spectrum.

-

Analyze the changes in fluorescence intensity (quenching or enhancement) to determine the binding affinity (binding constant, Kb) and stoichiometry of the interaction, often using a Scatchard plot analysis.[18]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Covalent poisoning of Topoisomerase IIα by 9-aminoacridine derivatives.

Caption: Workflow of the Ellman's method for AChE inhibition.

Caption: Apoptosis induction via DNA intercalation by 9-aminoacridine derivatives.

References

- 1. Novel trifluoromethylated 9-amino-3,4-dihydroacridin-1(2H)-ones act as covalent poisons of human topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel trifluoromethylated 9-amino-3,4-dihydroacridin-1(2H)-ones act as covalent poisons of human topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease [frontiersin.org]

- 4. 9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 9-Amino-1,2,3,4-tetrahydroacridine (THA), an alleged drug for the treatment of Alzheimer's disease, inhibits acetylcholinesterase activity and slow outward K+ current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interactions of some nitro-derivatives of substituted 9-aminoacridine with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, antitumor activity, and DNA binding properties of a new derivative of amsacrine, N-5-dimethyl-9-[(2-methoxy-4-methylsulfonylamino) phenylamino]-4-acridinecarboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of a group of 9-amino-acridines that selectively downregulate regulatory T cell functions through FoxP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 12. SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. topogen.com [topogen.com]

- 15. benchchem.com [benchchem.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 18. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Biological Activity of Trifluoromethylated 9-Amino-3,4-dihydroacridin-1(2H)-ones

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of a novel class of compounds, trifluoromethylated 9-amino-3,4-dihydroacridin-1(2H)-ones. These compounds have been identified as potent covalent poisons of human topoisomerase IIα, a critical enzyme in DNA replication and chromosome organization. By stabilizing the enzyme-DNA cleavage complex, these agents induce DNA strand breaks, a mechanism with significant potential in anticancer therapy. This document details their mechanism of action, summarizes key quantitative data on their activity, provides detailed experimental protocols for relevant biological assays, and illustrates the underlying molecular pathways and experimental workflows.

Introduction

Topoisomerase IIα is a well-established target for a variety of anticancer drugs. These enzymes resolve topological problems in DNA by introducing transient double-strand breaks. Agents that interfere with this process, known as topoisomerase II poisons, can be broadly categorized as interfacial or covalent poisons. Interfacial poisons, such as etoposide and doxorubicin, non-covalently bind to the enzyme-DNA interface. In contrast, covalent poisons form a covalent adduct with the enzyme, leading to the stabilization of the DNA cleavage complex.

The trifluoromethylated 9-amino-3,4-dihydroacridin-1(2H)-one scaffold represents a promising new class of topoisomerase IIα inhibitors. The incorporation of a trifluoromethyl group can significantly enhance metabolic stability and binding affinity. The 9-aminoacridine core is a known DNA intercalating agent and has been the basis for other topoisomerase inhibitors like amsacrine. This guide focuses on the unique biological activities of the trifluoromethylated derivatives of this compound.

Mechanism of Action: Covalent Poisoning of Topoisomerase IIα

Trifluoromethylated 9-amino-3,4-dihydroacridin-1(2H)-ones exert their biological effect by acting as covalent poisons of human topoisomerase IIα.[1] This mechanism is distinct from many clinically used topoisomerase II inhibitors.

The key characteristics of their action are:

-

Enhancement of DNA Cleavage: These compounds significantly increase the levels of topoisomerase IIα-mediated double-stranded DNA cleavage.[1]

-

Covalent Adduction: Evidence suggests that these compounds form a covalent bond with the topoisomerase IIα enzyme. This is supported by the observation that their activity is diminished in the presence of reducing agents.[1]

-

Inhibition of Enzyme Activity Pre-incubation: When pre-incubated with topoisomerase IIα before the addition of DNA, these compounds inhibit the enzyme's DNA cleavage activity.[1]

-

No Inhibition of DNA Ligation: Unlike interfacial poisons, these compounds do not significantly inhibit the DNA ligation step of the topoisomerase IIα catalytic cycle.[1]

The proposed mechanism involves the formation of a reactive species from the 9-amino group, which then covalently modifies the enzyme. This adduction stabilizes the cleavage complex, preventing the re-ligation of the DNA strands and leading to an accumulation of double-strand breaks.

Quantitative Data on Biological Activity

The biological activity of a series of trifluoromethylated 9-amino-3,4-dihydroacridin-1(2H)-ones with different substituents at the C7 position has been evaluated. The primary measure of their efficacy is the enhancement of topoisomerase IIα-mediated DNA cleavage.

| Compound ID | C7-Substituent | Enhancement of DNA Cleavage (Fold Increase over Baseline) |

| 1 | H | ~8.5 |

| 2 | Cl | ~7.5 |

| 3 | F | ~5.5 |

| 4 | Br | ~7.0 |

Note: The data presented is based on initial findings and may vary depending on experimental conditions. The original research indicates a range of ~5.5- to 8.5-fold increase in DNA cleavage.[1]

Experimental Protocols

Synthesis of Trifluoromethylated 9-Amino-3,4-dihydroacridin-1(2H)-ones

A general method for the synthesis of related 9-aminoacridine derivatives involves a multi-step process. While the specific protocol for the trifluoromethylated compounds is proprietary to the original research, a plausible synthetic route based on established chemical principles is outlined below.

General Procedure:

-

Condensation: A substituted 2-aminobenzonitrile is reacted with 5-trifluoromethyl-1,3-cyclohexanedione in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

Cyclization: The intermediate from the condensation step is then subjected to a cyclization reaction, often by heating at a higher temperature or with a different catalyst, to form the tricyclic acridone core.

-

Amination: The resulting 9-chloroacridine intermediate is then reacted with an ammonia source (e.g., ammonium carbonate) or a primary amine to introduce the 9-amino group.

-

Purification: The final product is purified by column chromatography or recrystallization.

Topoisomerase IIα-Mediated DNA Cleavage Assay

This assay measures the ability of the compounds to enhance the cleavage of supercoiled plasmid DNA by human topoisomerase IIα.

Materials:

-

Human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 1 mM ATP, 15 µg/mL bovine serum albumin)

-

Test compounds dissolved in DMSO

-

Stop solution (e.g., 1% SDS, 25 mM EDTA)

-

Proteinase K

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

Gel imaging system

Procedure:

-

Prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations (or DMSO for control).

-

Initiate the reaction by adding human topoisomerase IIα.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution followed by proteinase K to digest the enzyme.

-

Analyze the DNA products by agarose gel electrophoresis.

-

Stain the gel, visualize the DNA bands under UV light, and quantify the amount of linear DNA (cleaved product) relative to supercoiled and relaxed DNA.

-

Calculate the fold increase in DNA cleavage compared to the control.

DNA Ligation Assay

This assay determines if the compounds inhibit the religation of cleaved DNA by topoisomerase IIα.

Materials:

-

Human topoisomerase IIα

-

Linearized plasmid DNA with compatible ends

-

Ligation buffer (similar to cleavage buffer, may have different ATP concentration)

-

Test compounds dissolved in DMSO

-

Stop solution

-

Agarose gel electrophoresis system

-

DNA staining agent

-

Gel imaging system

Procedure:

-

A cleavage reaction is first performed to generate a substrate for ligation. This can be done by incubating supercoiled plasmid DNA with topoisomerase IIα in the presence of a known interfacial poison (which is then removed or diluted).

-

Alternatively, a pre-cleaved DNA substrate can be used.

-

The ligation reaction is initiated by adding the test compound and adjusting conditions to favor ligation (e.g., by adding a high concentration of MgCl2 or diluting the reaction to remove the initial poison).

-

The reaction is incubated at 37°C to allow for ligation.

-

The reaction is stopped and the DNA products are analyzed by agarose gel electrophoresis.

-

The amount of religated (circular) DNA is quantified and compared to the control to determine if the test compound inhibits ligation.

Conclusion and Future Directions

Trifluoromethylated 9-amino-3,4-dihydroacridin-1(2H)-ones represent a novel and promising class of anticancer agents that target human topoisomerase IIα through a covalent poisoning mechanism. Their ability to enhance DNA cleavage highlights their potential for inducing cell death in rapidly proliferating cancer cells.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: A broader range of derivatives should be synthesized and tested to optimize potency and selectivity.

-

In Vivo Efficacy: The most promising compounds should be evaluated in animal models of cancer to assess their therapeutic potential and pharmacokinetic properties.

-

Mechanism of Covalent Adduction: Further studies are needed to identify the specific amino acid residue(s) on topoisomerase IIα that are modified by these compounds.

-

Selectivity Profiling: The selectivity of these compounds for topoisomerase IIα over the IIβ isoform and other cellular targets should be thoroughly investigated to predict potential side effects.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this exciting new class of topoisomerase IIα inhibitors.

References

An In-depth Technical Guide on 9-amino-3,4-dihydroacridin-1(2H)-one as a Covalent Poison of Topoisomerase IIα

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human topoisomerase IIα is a critical enzyme in maintaining DNA topology and a validated target for anticancer drug development. Topoisomerase II poisons are a class of therapeutic agents that stabilize the transient cleavage complex formed between the enzyme and DNA, leading to DNA strand breaks and subsequent cell death. This technical guide provides a comprehensive overview of 9-amino-3,4-dihydroacridin-1(2H)-one and its derivatives as covalent poisons of human topoisomerase IIα. We will delve into the mechanism of action, present key quantitative data on their activity, provide detailed experimental protocols for their evaluation, and visualize the associated cellular signaling pathways.

Introduction: The Role of Topoisomerase IIα in Cancer Therapy

Human topoisomerase IIα (TOP2A) is a nuclear enzyme essential for resolving topological problems in DNA that arise during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks (DSBs) in the DNA, passing another DNA segment through the break, and then religating the cleaved strands.[1] This catalytic cycle is vital for cell proliferation, making TOP2A an attractive target for anticancer therapies.[2]

Topoisomerase II poisons are compounds that interfere with the religation step of the enzyme's catalytic cycle. This interference traps the enzyme in a covalent complex with the DNA, known as the cleavage complex. The accumulation of these complexes leads to the formation of permanent DNA double-strand breaks, which, if not properly repaired, can trigger programmed cell death, or apoptosis.[3][4]

This compound: A Covalent Poison

The this compound scaffold represents a promising class of TOP2A poisons. Unlike traditional intercalating agents, these compounds have been shown to act as covalent poisons, directly forming a covalent bond with the topoisomerase IIα enzyme.[5] This covalent interaction is a key distinguishing feature and is believed to contribute to their potent anticancer activity.

Mechanism of Covalent Poisoning

The proposed mechanism of action for this compound derivatives involves the following key steps:

-

Interaction with the TOP2A-DNA Complex: The compound first interacts with the transient TOP2A-DNA cleavage complex.

-

Covalent Bond Formation: The 9-amino group is critical for the compound's activity and is thought to be involved in the formation of a covalent adduct with the TOP2A enzyme.[5] Evidence suggests this may occur through amino-imino tautomerism or hydrolysis of the amino group to a more reactive species.[5]

-

Stabilization of the Cleavage Complex: The covalent adduct stabilizes the cleavage complex, preventing the religation of the DNA strands.

-

Induction of DNA Damage: The persistence of these stabilized complexes leads to the accumulation of DNA double-strand breaks.

-

Activation of Cell Death Pathways: The extensive DNA damage triggers cellular DNA damage response (DDR) pathways, ultimately leading to apoptosis.[2][6]

The covalent nature of this interaction is supported by several experimental observations:

-

Loss of activity in the presence of reducing agents.[5]

-

Inhibition of DNA cleavage when pre-incubated with the enzyme before the addition of DNA.[5]

-

Lack of activity against the catalytic core of TOP2A, suggesting an interaction with other domains of the enzyme.[5]

Quantitative Data

The following tables summarize the quantitative data for various 9-aminoacridine derivatives, highlighting their cytotoxic and topoisomerase IIα poisoning activities.

Table 1: Cytotoxicity of 9-Aminoacridine Derivatives in Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 9 | A-549 (Lung) | 18.75 µg/ml | [7] |

| HeLa (Cervical) | 13.75 µg/ml | [7] | |

| Compound 7 | A-549 (Lung) | 36.25 µg/ml | [7] |

| HeLa (Cervical) | 31.25 µg/ml | [7] | |

| Acridine Derivative 1 | H460 (NSCLC) | ~15 | [6] |

| Acridine Derivative 2 | H460 (NSCLC) | ~20 | [6] |

| Acridine Derivative 3 | H2030 (NSCLC) | ~10 | [6] |

| Acridine Derivative 4 | H2030 (NSCLC) | ~8 | [6] |

| Compound 8 | A549 (NSCLC) | ~6 | [3] |

| Compound 9 | A549 (NSCLC) | ~6 | [3] |

Table 2: Topoisomerase IIα DNA Cleavage Enhancement by Trifluoromethylated this compound Derivatives

| C7 Substituent | Fold Enhancement of DNA Cleavage (over baseline) | Reference |

| H | ~5.5 | [5] |

| Cl | ~8.5 | [5] |

| F | ~7.5 | [5] |

| Br | ~6.5 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and its derivatives as covalent TOP2A poisons.

Topoisomerase IIα-Mediated DNA Cleavage Assay

This assay measures the ability of a compound to enhance the formation of TOP2A-DNA cleavage complexes, resulting in the linearization of supercoiled plasmid DNA.

Materials:

-

Human Topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

5X Assay Buffer (e.g., 50 mM Tris-HCl pH 7.9, 100 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM EDTA, 1.25 mM ATP, and 15 µg/mL BSA)

-

Test compound dissolved in DMSO

-

Stop Solution (e.g., 1% SDS, 10 mM EDTA, 0.25 µg/µL proteinase K)

-

Agarose gel (1%) containing ethidium bromide

-

1X TAE buffer

-

6X DNA loading dye

Procedure:

-

Prepare reaction mixtures on ice in a final volume of 20 µL containing 1X assay buffer, 200 ng of supercoiled plasmid DNA, and the desired concentration of the test compound.

-

Initiate the reaction by adding 1-2 units of human topoisomerase IIα.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding 5 µL of stop solution and incubate at 37°C for a further 30 minutes to digest the protein.

-

Add 5 µL of 6X DNA loading dye to each reaction.

-

Resolve the DNA products by electrophoresis on a 1% agarose gel in 1X TAE buffer.

-

Visualize the DNA bands under UV light and quantify the amount of linear DNA.

Cell Viability (MTS) Assay

This colorimetric assay determines the number of viable cells in culture and is used to calculate the IC50 value of a compound.

Materials:

-

Human cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

Test compound dissolved in DMSO

-

MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

-

Phenazine methosulfate (PMS) solution

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for 48-72 hours.

-

Add 20 µL of the combined MTS/PMS solution to each well.

-

Incubate the plate at 37°C for 1-4 hours, or until a purple color develops.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Detection of Topoisomerase IIα-DNA Covalent Complexes by Western Blot (based on the ICE assay principle)

This method allows for the detection of TOP2A covalently bound to genomic DNA, providing direct evidence of cleavage complex stabilization in cells.

Materials:

-

Human cancer cell lines

-

Test compound

-

Lysis buffer (1% Sarkosyl in TE buffer)

-

CsCl solutions of varying densities

-

Ultracentrifuge

-

Dialysis tubing

-

Proteinase K

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membrane

-

Primary antibody against Topoisomerase IIα

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with the test compound for the desired time.

-

Lyse the cells directly in the culture dish with lysis buffer.

-

Shear the genomic DNA by passing the lysate through a needle.

-

Perform isopycnic centrifugation using a CsCl gradient to separate protein-DNA complexes from free protein.

-

Collect the DNA-containing fractions and dialyze to remove CsCl.

-

Quantify the DNA concentration in each sample.

-

Load equal amounts of DNA onto a nitrocellulose or PVDF membrane using a slot-blot apparatus.

-

Block the membrane and probe with a primary antibody specific for Topoisomerase IIα.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and quantify the band intensities.

Visualization of Cellular Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling Pathway of Covalent Topoisomerase IIα Poisoning

Caption: Covalent poisoning of Topoisomerase IIα and subsequent cellular response.

Experimental Workflow for Characterization

Caption: Workflow for characterizing Topoisomerase IIα covalent poisons.

Conclusion

This compound and its derivatives represent a compelling class of anticancer agents that function as covalent poisons of human topoisomerase IIα. Their distinct mechanism of action, involving the formation of a stable covalent adduct with the enzyme-DNA complex, offers a potential advantage in drug development. The experimental protocols and data presented in this guide provide a framework for the further investigation and development of this promising class of compounds. Understanding the intricate details of their interaction with TOP2A and the subsequent cellular responses is paramount for designing more effective and selective cancer therapies.

References

- 1. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 2. Disruption of DNA Damage-Response by Propyl Gallate and 9-Aminoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of 9-Aminoacridine Derivatives in Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

The 9-aminoacridine scaffold has long been a cornerstone in medicinal chemistry, recognized for its potent biological activities. This in-depth technical guide delves into the core of its anticancer properties, exploring the intricate relationship between the chemical structure of 9-aminoacridine derivatives and their activity in cancer cells. This document provides a comprehensive overview of their mechanisms of action, detailed experimental protocols for their evaluation, and a quantitative analysis of their efficacy, tailored for researchers, scientists, and drug development professionals.

Mechanisms of Action: A Multi-pronged Attack on Cancer

9-Aminoacridine derivatives exert their anticancer effects through a variety of mechanisms, often targeting fundamental cellular processes. The planar tricyclic ring system of the acridine core is a key structural feature that enables these compounds to intercalate into DNA. This disruption of the DNA structure can interfere with replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2]

Beyond simple DNA intercalation, many 9-aminoacridine derivatives are potent inhibitors of topoisomerase II.[3][4] This enzyme is crucial for managing DNA topology during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, these derivatives introduce double-strand breaks in the DNA, a catastrophic event for the cell that triggers apoptotic pathways.[4]

Furthermore, recent research has illuminated the role of 9-aminoacridine derivatives in modulating critical signaling pathways that are often dysregulated in cancer. These include the PI3K/AKT/mTOR, NF-κB, and p53 signaling pathways.[5][6] By inhibiting pro-survival pathways like PI3K/AKT/mTOR and NF-κB, and activating the tumor suppressor p53 pathway, these compounds can effectively halt cancer cell proliferation and induce programmed cell death.[5][6]

Quantitative Analysis of Cytotoxic Activity

The anticancer efficacy of 9-aminoacridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CTC50) values against various cancer cell lines. The following tables summarize the cytotoxic activities of several 9-aminoacridine derivatives from various studies, providing a comparative overview of their potency.

Table 1: Cytotoxicity of 9-Anilinoacridine Derivatives

| Compound | Cancer Cell Line | Assay | IC50 / CTC50 (µg/mL) |

| Compound 7 | A-549 (Lung) | MTT | 36.25 |

| Compound 7 | HeLa (Cervical) | MTT | 31.25 |

| Compound 9 | A-549 (Lung) | MTT | 18.75 |

| Compound 9 | HeLa (Cervical) | MTT | 13.75 |

| Compound 9 | Dalton's Lymphoma Ascites (DLA) | Trypan Blue | 337.5 |

Data sourced from multiple studies.[2]

Table 2: Cytotoxicity of 9-Aminoacridine-4-carboxamide Derivatives

| Compound | Cancer Cell Line | Assay | CTC50 (µg/mL) |

| 5a | A-549 (Lung) | MTT | >100 |

| 5a | HeLa (Cervical) | MTT | >100 |

| 5b | A-549 (Lung) | MTT | >100 |

| 5b | HeLa (Cervical) | MTT | 47.50 |

| 5e | A-549 (Lung) | MTT | 100 |

| 5e | HeLa (Cervical) | MTT | >100 |

Data sourced from a study on 9-aminoacridine-4-carboxamide derivatives.[7]

Table 3: Cytotoxicity of 9-Acridinyl Amino Acid Derivatives

| Compound | Cancer Cell Line | Assay | IC50 (µM) |

| 6 | K562 | MTT | < 10 |

| 7 | K562 | MTT | < 10 |

| 8 | K562 | MTT | < 10 |

| 9 | K562 | MTT | < 10 |

| 8 | A549 | MTT | ≈ 6 |

| 9 | A549 | MTT | ≈ 6 |

Data sourced from a study on 9-acridinyl amino acid derivatives.[3]

Key Experimental Protocols

To ensure reproducibility and standardization in the evaluation of 9-aminoacridine derivatives, detailed experimental protocols are essential. The following sections outline the methodologies for key assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines (e.g., A-549, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

9-Aminoacridine derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 9-aminoacridine derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

9-Aminoacridine derivatives

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired concentration of the 9-aminoacridine derivative for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Detection by Annexin V Staining

The Annexin V-FITC assay is used to detect early and late apoptosis.

Materials:

-

Cancer cell lines

-

9-Aminoacridine derivatives

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Cell Harvesting: Harvest the cells and wash with PBS.

-

Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI. Incubate in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing the Molecular Interactions

To better understand the complex interplay between 9-aminoacridine derivatives and cellular machinery, the following diagrams illustrate key signaling pathways and experimental workflows.

Structure-Activity Relationship (SAR) Insights

The biological activity of 9-aminoacridine derivatives is highly dependent on the nature and position of substituents on the acridine ring and the 9-amino group.

-

Substitution on the Acridine Ring: Electron-donating groups, such as methoxy groups, can influence the DNA binding affinity and cytotoxicity. For instance, substitution at the C2 position with a methoxy group has been shown to enhance anticancer activity.

-

Substitution on the 9-Anilino Ring: The nature of the substituent on the phenyl ring attached to the 9-amino group plays a crucial role. Bulkier and electron-withdrawing groups, like trifluoromethyl (CF3), at the C3' position have demonstrated potent activity against lung and cervical cancer cell lines.

-

Side Chain at the 9-Position: The introduction of amino acid or carboxamide moieties at the 9-position can significantly impact the compound's solubility, cellular uptake, and interaction with biological targets. These modifications offer a versatile strategy for fine-tuning the pharmacological properties of 9-aminoacridine derivatives.[3][7]

Conclusion and Future Directions

9-Aminoacridine derivatives continue to be a promising class of anticancer agents due to their multifaceted mechanisms of action. The ability to intercalate DNA, inhibit topoisomerase II, and modulate key signaling pathways provides a robust framework for their therapeutic potential. The structure-activity relationship studies highlight that strategic modifications to the acridine scaffold can lead to the development of highly potent and selective anticancer drugs. Future research should focus on optimizing these derivatives to enhance their efficacy, reduce off-target toxicity, and overcome mechanisms of drug resistance. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers dedicated to advancing the development of novel 9-aminoacridine-based cancer therapies.

References

- 1. kumc.edu [kumc.edu]

- 2. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 9-amino-3,4-dihydroacridin-1(2H)-one Analogs: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the potential therapeutic targets of 9-amino-3,4-dihydroacridin-1(2H)-one analogs, designed for researchers, scientists, and drug development professionals. The document summarizes key findings, presents quantitative data in a structured format, details experimental protocols for pivotal assays, and visualizes complex biological pathways and workflows.

Introduction

The 9-aminoacridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] Analogs of this compound, a semi-rigid version of the 9-aminoacridine core, have emerged as promising candidates for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. This guide delves into the primary molecular targets of these analogs, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Key Therapeutic Targets

Topoisomerase IIα: A Target for Cancer Therapy

A significant area of investigation for this compound analogs is their potential as anticancer agents through the targeting of human topoisomerase IIα.[2][3] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. Certain analogs of this compound function as topoisomerase II poisons, stabilizing the enzyme-DNA cleavage complex and leading to double-strand breaks in DNA, which ultimately triggers apoptotic cell death in rapidly proliferating cancer cells.[2]

Studies on novel trifluoromethylated this compound derivatives have revealed that these compounds act as covalent poisons of topoisomerase IIα.[2] The presence of an amino group at the C9 position is critical for their activity.[2] Evidence suggests that these compounds do not act as interfacial poisons (like etoposide or amsacrine) but rather form a covalent adduct with the enzyme. This is supported by the loss of activity in the presence of a reducing agent and their ability to inhibit DNA cleavage when pre-incubated with the enzyme before the addition of DNA.[2]

| Compound ID | C7-Substituent | Fold Enhancement of DNA Cleavage (vs. Baseline) at 1 mM |

| Analog 1 | H | ~8.5 |

| Analog 2 | Cl | ~7.5 |

| Analog 3 | F | ~5.5 |

| Analog 4 | Br | ~6.5 |

| Amsacrine | (Reference) | >10 (at 50 µM) |

Data summarized from studies on trifluoromethylated this compound derivatives.[2][3]

This assay is designed to measure the ability of a compound to enhance the cleavage of double-stranded DNA by topoisomerase IIα.

Materials:

-

Human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Cleavage buffer (e.g., 50 mM Tris-HCl pH 7.9, 100 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM ATP, 30 µg/mL BSA)

-

Test compounds dissolved in DMSO

-

Stop solution (e.g., 0.5% SDS, 25 mM EDTA)

-

Proteinase K

-

Agarose gel, electrophoresis buffer, and DNA stain (e.g., ethidium bromide)

Procedure:

-

Prepare reaction mixtures containing the cleavage buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

-

Initiate the reaction by adding human topoisomerase IIα.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding the stop solution followed by proteinase K to digest the enzyme.

-

Analyze the DNA products by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light and quantify the amount of linear DNA (resulting from cleavage) relative to the supercoiled and relaxed forms.

-

The fold enhancement of DNA cleavage is calculated by comparing the amount of linear DNA in the presence of the compound to the baseline cleavage in the absence of the compound.

References

- 1. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 2. Novel trifluoromethylated 9-amino-3,4-dihydroacridin-1(2H)-ones act as covalent poisons of human topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel trifluoromethylated 9-amino-3,4-dihydroacridin-1(2H)-ones act as covalent poisons of human topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Intricacies of DNA Recognition: A Technical Guide to the DNA Binding Properties of 9-Aminoacridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The planar tricyclic aromatic system of the acridine nucleus has long been a scaffold of interest in medicinal chemistry, primarily due to its ability to intercalate into the DNA double helix. This interaction forms the basis for the diverse biological activities of 9-aminoacridine derivatives, ranging from antimicrobial and antimalarial to potent anticancer agents. Understanding the precise nature of this DNA binding is paramount for the rational design of new and more effective therapeutics. This in-depth technical guide provides a comprehensive overview of the DNA binding properties of 9-aminoacridine derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular interactions and experimental workflows.

Quantitative Analysis of DNA Binding

The affinity and mode of binding of 9-aminoacridine derivatives to DNA can be quantified using various biophysical techniques. The following tables summarize key binding parameters for a selection of these compounds, offering a comparative view of their DNA interaction profiles.

| Compound/Derivative | DNA Type | Method | Binding Constant (K) | Stoichiometry (n) | Reference |

| 9-Aminoacridine | Salmon Sperm DNA | Fluorescence Quenching | 0.17 x 10⁶ M⁻¹ - 7.0 x 10⁶ M⁻¹ (Varies with ionic strength, pH) | 650 binding sites | [1][2] |

| 9-Anilinoacridine Derivatives | Not Specified | Not Specified | DNA binding affinity similar to amsacrine | Not Specified | [3] |

| Acridine-based Catalytic TOPOII Inhibitors | Not Specified | Cell-based | EC₅₀: 8.15 to 42.09 μM (in NSCLC cell lines) | Not Specified | [4][5] |

| 9-Acridinyl-1,2,3-triazole Derivatives (Comp. 8 & 9) | Not Specified | Topoisomerase IIB Inhibition Assay | IC₅₀: 0.52 µM and 0.86 µM | Not Specified | [6] |

| 9-Aminoacridine Carboxamide Pt Complexes | Purified DNA | DNA Unwinding Assay | Greater unwinding angle than cisplatin | Not Specified | [7] |

Note: The binding constants and other quantitative measures are highly dependent on the specific derivative, the DNA sequence and conformation, and the experimental conditions (e.g., ionic strength, pH, temperature).

Core Experimental Protocols

The characterization of DNA-ligand interactions relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for key experiments frequently employed in the study of 9-aminoacridine derivatives.

Fluorescence Intercalator Displacement (FID) Assay

This assay is a high-throughput method to assess the ability of a compound to displace a fluorescent intercalator, such as ethidium bromide (EtBr), from DNA. A reduction in the fluorescence of the EtBr-DNA complex indicates that the test compound is binding to the DNA and displacing the EtBr.[7]

Materials:

-

Calf thymus DNA

-

Ethidium bromide (EtBr)

-

Tris-HCl buffer

-

9-aminoacridine derivative solution

-

Fluorometer

Procedure:

-

Prepare a solution of DNA and EtBr in Tris-HCl buffer and allow it to incubate to form a stable fluorescent complex.

-

Measure the initial fluorescence of the DNA-EtBr complex.

-

Add increasing concentrations of the 9-aminoacridine derivative to the solution.

-

After each addition, incubate the mixture for a set period to allow for binding equilibrium to be reached.

-

Measure the fluorescence intensity at each concentration of the derivative.

-

A decrease in fluorescence intensity is indicative of the displacement of EtBr by the test compound, and the data can be used to calculate the relative binding affinity.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the conformational changes in DNA upon ligand binding. Intercalation of 9-aminoacridine derivatives into the DNA helix induces characteristic changes in the CD spectrum of the DNA.[8][9][10]

Materials:

-

Calf thymus DNA

-

9-aminoacridine derivative

-

Phosphate buffer

-

CD Spectropolarimeter

Procedure:

-

Prepare solutions of DNA and the 9-aminoacridine derivative in phosphate buffer.

-

Record the CD spectrum of the DNA alone in the range of 220-320 nm.

-

Titrate the DNA solution with increasing concentrations of the 9-aminoacridine derivative.

-

Record the CD spectrum after each addition.

-

Analyze the changes in the CD signal, particularly the induced CD band in the region of the acridine chromophore absorption, to characterize the binding mode and the conformational changes in the DNA.

DNA Unwinding Assay

This assay measures the ability of a compound to unwind supercoiled plasmid DNA. Intercalating agents like 9-aminoacridine derivatives introduce a local unwinding of the DNA helix, which can be visualized by agarose gel electrophoresis.[7]

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Topoisomerase I

-

9-aminoacridine derivative

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Incubate supercoiled plasmid DNA with topoisomerase I in the presence of varying concentrations of the 9-aminoacridine derivative.

-

The topoisomerase I will relax the supercoiled DNA. The intercalating derivative will then re-introduce supercoils.

-

Stop the reaction and separate the different topological forms of the plasmid DNA (supercoiled, relaxed, and linear) by agarose gel electrophoresis.

-

Stain the gel and visualize the DNA bands. The concentration of the derivative that causes the maximum amount of supercoiled DNA to be relaxed is used to calculate the unwinding angle.

Visualizing Molecular Interactions and Workflows

To better understand the complex processes involved in the DNA binding of 9-aminoacridine derivatives and the experimental approaches used to study them, the following diagrams have been generated using Graphviz.